7-methyl-4-[(4-methylphenyl)sulfonyl]-N-phenyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
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Overview
Description
7-METHYL-4-(4-METHYLBENZENESULFONYL)-N-PHENYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazines Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-METHYL-4-(4-METHYLBENZENESULFONYL)-N-PHENYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-methylbenzenesulfonyl chloride with an appropriate amine, followed by cyclization and subsequent functionalization to introduce the benzoxazine ring . The reaction conditions often require the use of strong acids or bases as catalysts, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial to achieve consistent product quality. Additionally, purification steps, such as recrystallization or chromatography, are employed to isolate the desired compound from reaction by-products .
Chemical Reactions Analysis
Types of Reactions
7-METHYL-4-(4-METHYLBENZENESULFONYL)-N-PHENYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the compound’s structure.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
7-METHYL-4-(4-METHYLBENZENESULFONYL)-N-PHENYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Mechanism of Action
The mechanism of action of 7-METHYL-4-(4-METHYLBENZENESULFONYL)-N-PHENYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(2-ethylphenyl)-7-methyl-4-(4-methylbenzenesulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
- Ethyl 2-cyano-3-{5-[(4-methylbenzenesulfonyl)hydrazonomethyl]-1H-pyrrol-2-yl}-acrylate
Uniqueness
7-METHYL-4-(4-METHYLBENZENESULFONYL)-N-PHENYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE stands out due to its specific structural features, such as the presence of both benzoxazine and sulfonyl groups, which confer unique chemical and biological properties. These features make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C23H22N2O4S |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
7-methyl-4-(4-methylphenyl)sulfonyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C23H22N2O4S/c1-16-8-11-19(12-9-16)30(27,28)25-15-22(23(26)24-18-6-4-3-5-7-18)29-21-14-17(2)10-13-20(21)25/h3-14,22H,15H2,1-2H3,(H,24,26) |
InChI Key |
OTJLAQLGJWLSAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=C2C=CC(=C3)C)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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